molecular formula C20H25N3O2S B2969366 1-cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1171335-54-8

1-cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine

Katalognummer: B2969366
CAS-Nummer: 1171335-54-8
Molekulargewicht: 371.5
InChI-Schlüssel: SXHVJYRMBXJELK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine features a piperidine core substituted at position 1 with a cyclopentanecarbonyl group and at position 4 with a 1,3,4-thiadiazole ring bearing a 2-methoxyphenyl moiety. The 1,3,4-thiadiazole scaffold is well-documented for diverse bioactivities, including anticancer and antimicrobial properties, while substituents like methoxyaryl groups and acylated piperidine rings are known to modulate solubility, target affinity, and metabolic stability .

Eigenschaften

IUPAC Name

cyclopentyl-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-25-17-9-5-4-8-16(17)19-22-21-18(26-19)14-10-12-23(13-11-14)20(24)15-6-2-3-7-15/h4-5,8-9,14-15H,2-3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHVJYRMBXJELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine typically involves multiple steps:

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency.

Analyse Chemischer Reaktionen

1-Cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to drive the reactions to completion.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Key Comparisons:

Compound Name Substituent at Piperidine-1 Substituent at Thiadiazole-5 Biological Activity Synthesis & Characterization Reference
1-cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine Cyclopentanecarbonyl 2-Methoxyphenyl Not explicitly reported (hypothesized anticancer/antimicrobial activity based on analogs) Likely multistep synthesis involving cyclization and acylation (similar to )
BI99933 (4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine) 1-Methyl-pyrazolopyrimidinyl 2-Methoxyphenyl Not explicitly reported; pyrazolopyrimidine groups are associated with kinase inhibition Commercial availability (CAS: 2549043-80-1; C20H21N7OS)
Compound 8a (2-(2-chloro-5-pyridinylmethyl)sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole) — (non-piperidine core) 3,4,5-Trimethoxyphenyl 55.71% inhibition of PC3 cancer cells at 5 μM Indium-catalyzed aqueous synthesis; characterized by X-ray crystallography

Key Insights :

  • The 2-methoxyphenyl group at thiadiazole-5 contrasts with the 3,4,5-trimethoxyphenyl substituent in ’s anticancer agents. The reduced methoxy substitution in the target compound may lower steric hindrance, favoring interactions with narrow binding pockets .

Anticancer Activity:

  • 3,4,5-Trimethoxyphenyl -substituted thiadiazoles () exhibit potent anticancer activity (e.g., 55.71% inhibition of PC3 cells), attributed to enhanced electron-withdrawing effects and improved DNA intercalation .
  • 2-Methoxyphenyl substitution (as in the target compound) may prioritize selectivity for specific cancer targets, though activity data remain speculative.

Antimicrobial Activity:

  • Benzothiazole-thiadiazole hybrids () demonstrate moderate antimicrobial activity, influenced by sulfanyl alkyl chains and electron-withdrawing groups (e.g., nitro, chloro) . The target compound’s cyclopentanecarbonyl group could mimic these effects through steric bulk and hydrophobic interactions.

Plant Growth Regulation:

  • For instance, para-methoxy groups enhance auxin-like activity, suggesting that the target’s 2-methoxy group might similarly fine-tune receptor binding .

Biologische Aktivität

1-Cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with both a cyclopentanecarbonyl group and a thiadiazole ring. The synthesis typically involves several steps:

  • Formation of the 1,3,4-thiadiazole ring : This can be achieved by reacting hydrazine derivatives with carbon disulfide.
  • Attachment of the 2-methoxyphenyl group : This step involves coupling reactions that introduce the aromatic substituent.
  • Formation of the piperidine ring : Cyclization reactions are utilized to form the piperidine structure.
  • Coupling of the cyclopentanecarbonyl group : This final step involves acylation reactions using cyclopentanecarbonyl chloride.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives, including those related to our compound. Research indicates that these derivatives can exhibit cytotoxic activity against various cancer cell lines such as MCF-7 and MDA-MB-231 (breast cancer cells) .

In a study involving newly synthesized thiadiazole compounds, it was found that certain derivatives significantly inhibited DNA biosynthesis in MCF-7 cells by approximately 70% at a concentration of 100 µM . The mechanism of action appears to involve modulation of caspase activity, suggesting that these compounds may induce apoptosis in cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. This interaction may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors to alter signaling processes.

Study on Thiadiazole Derivatives

A comparative study evaluated the cytotoxic effects of various thiadiazole derivatives against MCF-7 and MDA-MB-231 cell lines. The results indicated that compounds with specific substituents showed enhanced anticancer activity compared to others. For instance, a derivative with a 3-methoxyphenyl substituent demonstrated significant cytotoxic effects .

In Silico Studies

In silico analyses have been employed to predict the interactions between these compounds and their biological targets. These studies suggest a multitarget mode of action for thiadiazole derivatives, indicating their potential as versatile therapeutic agents .

Data Table: Biological Activity Summary

Compound NameCell LineIC50 (µM)Mechanism of Action
SCT-4MCF-7100Induction of apoptosis via caspase activation
SCT-5MDA-MB-231150Inhibition of DNA synthesis
SCT-6Fibroblasts>200Minimal cytotoxicity

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of 1-cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, and catalyst) based on analogous piperidine-thiadiazole syntheses. For example, use dichloromethane as a solvent with NaOH for coupling reactions, followed by silica gel chromatography for purification . Monitor purity via HPLC (≥99%) and validate using spectroscopic techniques (e.g., ¹H/¹³C NMR, HRMS) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the 3D conformation of the piperidine-thiadiazole core, as demonstrated for structurally similar compounds (e.g., R-factor = 0.068 for 2-(2,4-dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one) .
  • NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to confirm substituent positions, particularly the 2-methoxyphenyl and cyclopentanecarbonyl groups .

Q. How can in silico tools predict the ADMET properties of this compound?

  • Methodological Answer : Use ADMET Predictor™ or similar software to calculate key parameters:

  • Lipophilicity (LogP) : Assess membrane permeability.
  • CYP450 inhibition : Screen for metabolic stability.
  • BBB penetration : Evaluate CNS targeting potential.
  • Validate predictions with experimental pIC50 data from QSAR models (e.g., Supplementary Table S1 for phenyl piperidine derivatives) .

Q. What analytical methods are suitable for quantifying this compound in formulation stability studies?

  • Methodological Answer : Develop a stability-indicating HPLC assay:

  • Mobile phase : Methanol-buffer (65:35) with sodium 1-octanesulfonate (pH 4.6) to enhance retention and resolution .
  • Validation : Test specificity under stress conditions (heat, light, acidic/alkaline hydrolysis) to monitor degradation products .

Advanced Research Questions

Q. How can QSAR models correlate structural features of this compound with its biological activity?

  • Methodological Answer :

  • Descriptor selection : Use molecular descriptors (e.g., topological polar surface area, H-bond donors/acceptors) from phenyl piperidine derivatives (Supplementary Table S1) .
  • Model development : Apply partial least squares (PLS) regression to link descriptors to experimental pIC50 values. Validate with leave-one-out cross-validation (R² > 0.8) .
  • Application : Predict bioactivity for novel analogs by modifying the thiadiazole or cyclopentanecarbonyl moieties .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma protein binding and metabolic clearance using liver microsomes. Low bioavailability may explain efficacy gaps .
  • Structural analogs : Compare with compounds like diphenidine (CAS 36794-52-2), where piperidine modifications enhanced in vivo stability .
  • Formulation optimization : Use prodrug strategies (e.g., esterification of the carbonyl group) to improve solubility and absorption .

Q. What degradation pathways should be considered in stability studies of this compound?

  • Methodological Answer :

  • Hydrolysis : Test susceptibility of the thiadiazole ring and cyclopentanecarbonyl group under acidic/alkaline conditions .
  • Oxidative stress : Expose to H₂O₂ or radical initiators to identify reactive sites (e.g., methoxy or thiadiazole groups) .
  • Thermal degradation : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and isolate degradation products via LC-MS .

Q. How can the fungicidal activity of this compound be evaluated against resistant strains?

  • Methodological Answer :

  • In vitro assays : Test against Fusarium spp. or Candida albicans using microdilution methods (MIC ≤ 10 µg/mL indicates potency) .
  • Mechanistic studies : Investigate inhibition of ergosterol biosynthesis or cell wall synthesis via transcriptomics .
  • SAR analysis : Compare with cinnamaldehyde-thiosemicarbazide derivatives to identify key pharmacophores (e.g., thiadiazole substitution patterns) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.